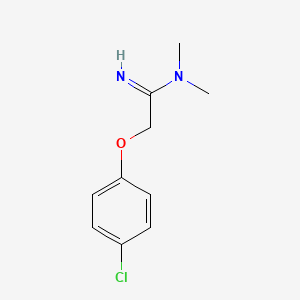
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide is an organic compound that belongs to the class of phenoxy compounds. This compound is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide backbone. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylethanimidamide typically involves the reaction of 4-chlorophenol with N,N-dimethylethanimidamide under specific conditions. One common method involves the use of potassium hydroxide (KOH) to generate the phenoxy ion from 4-chlorophenol, which then reacts with the ethanimidamide compound to form the desired product . The reaction is usually carried out in a solvent such as methylene dichloride, with aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product. Post-reaction, the product is typically purified through extraction and drying methods .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit histamine release, making it useful in allergy treatments . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Chlorphenesin: A muscle relaxant with a related chemical structure.
Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: Compounds with fungicidal activity.
Uniqueness
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide stands out due to its unique combination of a chlorophenoxy group and an ethanimidamide backbone, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemistry to medicine, highlights its significance in scientific research .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(12)7-14-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
InChI Key |
YGBYEJLZXKYUIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


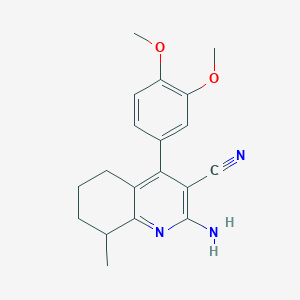
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)
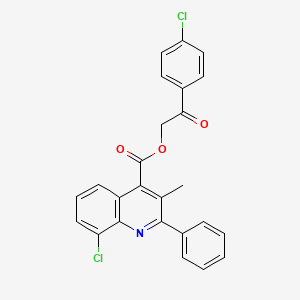
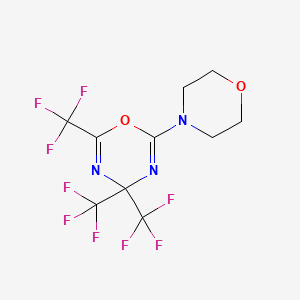
![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)
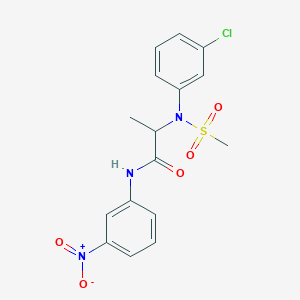
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
![ethyl 2-{[N-(4,5-dimethyl-1,3-thiazol-2-yl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12467364.png)
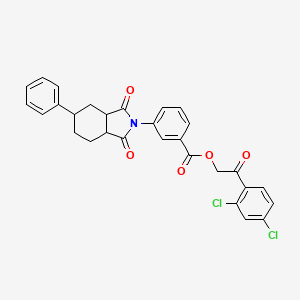
![3-bromo-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B12467384.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12467386.png)
![4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B12467387.png)
![3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one](/img/structure/B12467389.png)

